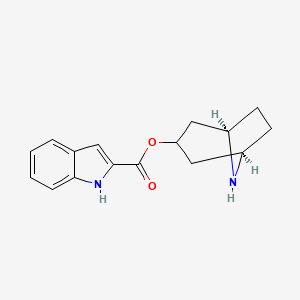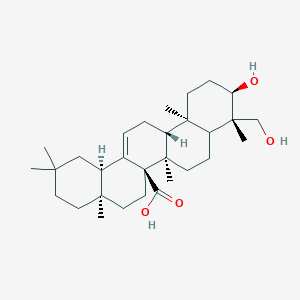
3-Amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a furan ring, and two cyano groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and cyano groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-5-(methylphenyl)biphenyl-2,4-dicarbonitrile
- 3-amino-5-(chlorophenyl)biphenyl-2,4-dicarbonitrile
- 3-amino-5-(methoxyphenyl)biphenyl-2,4-dicarbonitrile
Uniqueness
3-amino-5-(furan-2-yl)biphenyl-2,4-dicarbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C18H11N3O |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)-6-phenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-15-13(12-5-2-1-3-6-12)9-14(16(11-20)18(15)21)17-7-4-8-22-17/h1-9H,21H2 |
Clave InChI |
SLQVQKSDEBBOSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)

![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)

![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)